molecular formula C6H4F2O2S B2658334 2-fluoroBenzenesulfonyl fluoride CAS No. 52200-99-4

2-fluoroBenzenesulfonyl fluoride

Cat. No. B2658334
CAS RN: 52200-99-4
M. Wt: 178.15
InChI Key: ODVXTZVBPYPQLJ-UHFFFAOYSA-N
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Description

2-Fluorobenzenesulfonyl fluoride is a chemical compound with the empirical formula C6H4F2O2S . It is used in click chemistry reactions and has a molecular weight of 178.16 .


Synthesis Analysis

The synthesis of 2-fluorobenzenesulfonyl fluoride can be achieved by chlorine/fluorine exchange fluorination of a chlorobenzenesulfonyl fluoride with an alkali metal fluoride, in a aprotic polar solvent and at a temperature ranging from about 100° C. to about 240° C .


Molecular Structure Analysis

The molecular structure of 2-fluorobenzenesulfonyl fluoride is represented by the SMILES string FC1=CC=CC=C1S(=O)(F)=O . The InChI key for this compound is ODVXTZVBPYPQLJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The sulfonyl fluoride motif of 2-fluorobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2-linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complementary approach to using amides and phosphate groups as linkers .


Physical And Chemical Properties Analysis

2-Fluorobenzenesulfonyl fluoride is a liquid at room temperature . It has a refractive index of n/D 1.476 and a density of 1.421 at 25 °C .

Scientific Research Applications

1. Catalytic Applications

2-Fluorobenzenesulfonyl fluoride has potential applications in catalytic processes. For instance, manganese porphyrin complexes have been found effective in catalyzing alkyl fluorination by fluoride ion under mild conditions, demonstrating the feasibility of using fluorinated compounds like 2-fluorobenzenesulfonyl fluoride in selective fluorination of hydrocarbons (Liu et al., 2012).

2. Environmental and Biodegradation Studies

2-Fluorobenzenesulfonyl fluoride is used in environmental studies, particularly in the context of biodegradation. The biodegradation of difluorobenzenes, which are structurally similar to 2-fluorobenzenesulfonyl fluoride, was examined by testing their degradation capabilities, providing insights into the environmental impact and breakdown of such compounds (Moreira et al., 2009).

3. Bioconjugation in Biomedical Applications

In the field of bioconjugation, compounds like 4-fluorobenzenesulfonyl chloride, which share functional group similarities with 2-fluorobenzenesulfonyl fluoride, have been used to activate hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biologicals to solid supports, hinting at the potential of 2-fluorobenzenesulfonyl fluoride in similar applications (Chang et al., 1992).

4. Fluoride Ion Sensing and Complexation

The ability to sense and complex fluoride ions is another significant application. Studies on fluoride ion complexation and sensing using organoboron compounds provide a framework for understanding how 2-fluorobenzenesulfonyl fluoride might interact with fluoride ions, which is crucial in environmental monitoring and healthcare (Wade et al., 2010).

5. Synthesis of Novel Compounds

2-Fluorobenzenesulfonyl fluoride is used in the synthesis of various novel compounds, such as in the creation of acyl fluorides via photocatalytic fluorination of aldehydic C-H bonds. This method represents a unique approach to generating functionalized organic molecules (Meanwell et al., 2018).

6. Analytical Chemistry and Spectroscopy

The compound also finds applications in analytical chemistry and spectroscopy. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes, which are structurally related to 2-fluorobenzenesulfonyl fluoride, have been conducted to understand the interaction of fluorinated compounds with enzymes (Dugad et al., 1989).

Safety And Hazards

2-Fluorobenzenesulfonyl fluoride is classified as a skin corrosive and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

The use of 2-fluorobenzenesulfonyl fluoride as an electrolyte additive in lithium-ion batteries shows promise for enhancing the performance of these batteries by stabilizing the cathode interface . This suggests potential future directions in the field of battery technology.

properties

IUPAC Name

2-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVXTZVBPYPQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoroBenzenesulfonyl fluoride

CAS RN

52200-99-4
Record name 52200-99-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Potassium fluoride (99%) (12 g, 216 mmol) was added to a solution of 2-fluoro-benzenesulfonyl chloride (10 g, 51 mmol) in 1, 4 dioxane (35 mL). The reaction mixture was refluxed for 24 hours, then cooled to room temperature and poured into ice water (200 mL). The ice water was extracted with chloroform (3×50 mL). The combined chloroform layers were dried (MgSO4), filtered, and concentrated to afford 2-fluoro-benzenesulfonyl fluoride (2a) as a colorless oil 6.7 g (74%). (M+H)+=177
Quantity
12 g
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reactant
Reaction Step One
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10 g
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reactant
Reaction Step One
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35 mL
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solvent
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[Compound]
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ice water
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

Scheme 2 shows two routes used to make 4-(((1R)-3-morpholin-4-yl-1-((phenylthio)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (17). One route involves reacting commercially available 2-fluorobenzenesulfonyl chloride (11) with TBAF (tetra-n-butylammonium fluoride) to provide 2-fluorobenzenesulfonyl fluoride (12). The reaction is typically performed below room temperature in a solvent such as but not limited to tetrahydrofuran. 2-Fluorobenzenesulfonyl fluoride (12) can be converted to 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene (13) by reaction with Ruppert's reagent (CH3SiCF3) catalyzed by (((CH3)2N)3S)+(F2Si(CH3)3)−, also known as TASF. The reaction is typically performed at about room temperature in a solvent such as but not limited to tetrahydrofuran, dichloromethane, toluene, dimethoxyethane, or mixtures thereof. 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene (13) can be reacted with chlorosulfonic acid to provide 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (14). The reaction is typically performed at an elevated temperature before cooling for the addition of SO2Cl2, used to quench the chlorosulfonic acid. 4-Fluoro-3- ((trifluoromethyl)sulfonyl)benzenesulfonamide (15) can be prepared from 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride (14) by reacting the latter with aqueous ammonium hydroxide. The reaction is typically performed in a solvent such as acetonitrile, tetrahydrofuran, ethyl acetate, isopropyl alcohol, isopropyl acetate, dimethoxyethane, dichloromethane, toluene, or mixtures thereof. (1R)-3-morpholin-4-yl-1-((phenylthio)methyl)propylamine (16), prepared as described in U.S. Pat. No. 7,390,799 B2, can be reacted with 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (15) in the presence of a base such as but not limited to triethylamine, to provide 4-(((1R)-3-morpholin-4-yl-1-((phenylthio)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (17). The reaction is typically performed at elevated temperatures in a solvent such as but not limited to ethyl acetate.
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Synthesis routes and methods III

Procedure details

A 100-L round bottomed flask fitted with overhead stirrer, nitrogen inlet, temperature probe and ice bath was charged with 2-fluorobenzenesulfonyl chloride (50 g) and tetrahydrofuran (220 g). The solution was cooled down to −5° C. with an ice bath. Tetrabutylammonium fluoride (270 mL of 1M in tetrahydrofuran solution) was added slowly to the reactor. The internal temperature was kept less than 8° C. After the addition was completed, HPLC showed the reaction was completed. The reaction was quenched by slowly adding 250 g of water. Then 430 g of toluene was added to the reaction mixture. The layers were separated. The organic layer was washed with 250 g of water twice. The organic layer was distilled down under vacuum with the bath temperature at 48° C. 1H NMR (400 MHz, CDCl3) δ 8.01-7.96 (m, 1H), 7.76-7.83 (m, 1H), 7.32-7.44 (m, 2H).
Quantity
50 g
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reactant
Reaction Step One
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220 g
Type
solvent
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Quantity
270 mL
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reactant
Reaction Step Two

Citations

For This Compound
3
Citations
M Van der Puy - The Journal of Organic Chemistry, 1988 - ACS Publications
Method B. Theremaining acetylide addition reaction mixture described above (120 mL) was added directly to a-78 C blue solution of Li (0.482 g, 0.0695 mol) in EtNH2 (75 mL) via …
Number of citations: 23 pubs.acs.org
JT Gerig, DC Roe - Journal of the American Chemical Society, 1974 - ACS Publications
… 2- Fluorobenzenesulfonyl Fluoride. Freshly distilled 2-fluoroaniline (Pierce) was converted to 2-fluorobenzenesulfonyl fluoride following the procedure described for the 3 isomer [bp 35-…
Number of citations: 25 pubs.acs.org
J Orbe, JA Sanchez-Arias, O Rabal… - Journal of Medicinal …, 2015 - ACS Publications
… After stirring at −78 C for 1 h, the compound 2-fluorobenzenesulfonyl fluoride (289 mg, 1.62 mmol) was added to the solution, the reaction was stirred at −78 C for 1 h, and then the …
Number of citations: 19 pubs.acs.org

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